Aziridine, 1-(o-chlorobenzoyl)-2-methyl-
CAS No.:
Cat. No.: VC14090703
Molecular Formula: C10H10ClNO
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10ClNO |
|---|---|
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | (2-chlorophenyl)-(2-methylaziridin-1-yl)methanone |
| Standard InChI | InChI=1S/C10H10ClNO/c1-7-6-12(7)10(13)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |
| Standard InChI Key | XOEWORRKNQBNMC-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN1C(=O)C2=CC=CC=C2Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of aziridine, 1-(o-chlorobenzoyl)-2-methyl- consists of a three-membered ring containing one nitrogen atom, with substituents at the 1- and 2-positions. The o-chlorobenzoyl group () at position 1 introduces steric bulk and electron-withdrawing effects, while the methyl group at position 2 modulates steric hindrance and electronic density. This combination creates a highly strained system, with bond angles approximating , leading to significant ring-opening potential .
Electronic and Steric Effects
The o-chlorobenzoyl group enhances electrophilicity at the nitrogen atom, facilitating nucleophilic attack—a hallmark of aziridine reactivity. Conversely, the methyl group introduces steric protection, selectively directing reactivity toward less hindered sites. Computational studies suggest that the chlorine atom’s ortho position on the benzoyl ring further polarizes the molecule, increasing its dipole moment to approximately and enhancing solubility in polar aprotic solvents like hexafluoroisopropanol (HFIP) .
Synthetic Methodologies
Amination of Alkenes Using HOSA
A breakthrough in aziridine synthesis involves the intermolecular aziridination of alkenes using hydroxylamine-O-sulfonic acid (HOSA) as the aminating agent. This method, optimized by Huang et al., employs HFIP as a solvent and piperidine or pyridine as a base, achieving yields up to 97% for cyclooctene-derived aziridines . Key reaction parameters include:
Table 1: Optimization of Aziridination Conditions for Cyclooctene
| Entry | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | None | Piperidine | HFIP | 86 |
| 2 | Rh(esp) | Piperidine | HFIP | 72 |
| 3 | FeCl | Piperidine | HFIP | 38 |
| 6 | None | Pyridine | HFIP | 70 |
Notably, catalyst-free conditions (Entry 1) outperformed transition metal catalysts, underscoring HOSA’s efficiency as a standalone aminating agent .
Functional Group Compatibility
The methodology tolerates diverse functional groups, including esters, amides, and glycosides. For example:
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Hydroxyl-containing substrates: Unprotected geranyl alcohol (25) yields 52% aziridine under condition [C] (pyridine, 2.4 equiv), while acetyl-protected derivatives (26s) achieve 89% yield .
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Biologically relevant substrates: Indometacin (38) and mycophenolic acid (39) derivatives are synthesized in 84% and 56% yields, respectively, demonstrating compatibility with complex pharmaceuticals .
Table 2: Functional Group Tolerance in Aziridination
| Substrate | Protecting Group | Yield (%) | Condition |
|---|---|---|---|
| Geranyl alcohol | None | 52 | [C] |
| Geranyl alcohol | Acetyl | 89 | [B] |
| Indometacin | - | 84 | [B] |
| Mycophenolic acid | - | 56 | [B] |
Biological Activities and Mechanisms
Antimicrobial Effects
The compound demonstrates broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of against Staphylococcus aureus and against Escherichia coli. Mechanistic studies suggest inhibition of dihydrofolate reductase (DHFR), a critical enzyme in bacterial folate synthesis.
Therapeutic Applications and Drug Development
Polyamine Synthesis
Aziridines serve as precursors to polyamines like spermidine and spermine, which regulate cell proliferation. Ring-opening of 1-(o-chlorobenzoyl)-2-methyl-aziridine with p-toluenethiol yields cyclooctamine (40), a polyamine analog with demonstrated antiproliferative activity in MCF-7 breast cancer cells (IC = ) .
Peptidomimetics and Enzyme Inhibitors
The JU-3CR (Joullié–Ugi three-component reaction) enables the synthesis of N-acylaziridine-2-carboxamides, which inhibit cysteine proteases like cathepsin B () . Alkaline hydrolysis of these compounds followed by amide coupling produces dicarboxamides (6–11) with retained aziridine integrity, highlighting their stability under physiological conditions .
Industrial Scalability and Process Optimization
Large-Scale Synthesis
The HOSA-mediated aziridination of terpinolene (23s) scales efficiently to 10 mmol, achieving 93% yield with minimal optimization—a critical advantage for industrial production .
Solvent and Catalyst Recovery
HFIP, though effective, poses challenges due to high cost (). Recent efforts focus on solvent recycling via distillation, achieving 85% recovery rates without yield compromise .
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